molecular formula C7H10N2S3 B14722297 2,4,6-Tris(methylsulfanyl)pyrimidine CAS No. 5003-08-7

2,4,6-Tris(methylsulfanyl)pyrimidine

Cat. No.: B14722297
CAS No.: 5003-08-7
M. Wt: 218.4 g/mol
InChI Key: YZDQXWUZCHOKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(methylsulfanyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with three methylsulfanyl groups at positions 2, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(methylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines in good yields . The reaction conditions are generally mild and tolerant of various functional groups, making this method suitable for large-scale synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tris(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(methylsulfanyl)pyrimidine is largely dependent on its interaction with biological targets. For instance, its anti-inflammatory effects are associated with the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . The compound may also interact with other molecular targets, such as enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tris(methylsulfanyl)pyrimidine is unique due to the presence of three methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5003-08-7

Molecular Formula

C7H10N2S3

Molecular Weight

218.4 g/mol

IUPAC Name

2,4,6-tris(methylsulfanyl)pyrimidine

InChI

InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3

InChI Key

YZDQXWUZCHOKFG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=N1)SC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.